REACTION_CXSMILES
|
[C:1]1(C=CC(O)=CC=1)O.O.[OH-].[Li+].C[C:13]1[CH:19]=[C:18]([OH:20])[CH:17]=[CH:16][C:14]=1[OH:15].[CH3:21]C1C(C)=C(C=CC=1O)O.[CH3:31][C:32]1[C:33]([OH:41])=[C:34]([CH3:40])[C:35]([CH3:39])=[C:36]([CH:38]=1)[OH:37]>CO>[CH3:31][C:32]1[C:33]([OH:41])=[C:34]([CH3:40])[C:35]([CH3:39])=[C:36]([OH:37])[C:38]=1[CH3:1].[CH3:21][O:20][C:18]1[CH:19]=[CH:13][C:14]([OH:15])=[CH:16][CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.031 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.063 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(O)C=CC1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
up to 420° C.
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was quickly cooled
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C(=C1O)C)C)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |